molecular formula C22H16ClNO B11574509 [1-(2-chlorobenzyl)-1H-indol-3-yl](phenyl)methanone

[1-(2-chlorobenzyl)-1H-indol-3-yl](phenyl)methanone

Cat. No.: B11574509
M. Wt: 345.8 g/mol
InChI Key: VOKCHNUHYCXOEN-UHFFFAOYSA-N
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Description

3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a benzoyl group and a chlorophenylmethyl group attached to the indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction of 2-chlorobenzyl chloride with benzoyl chloride in the presence of a base such as triethylamine, followed by cyclization with phenylhydrazine, can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive indole core.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit bacterial cell division by targeting the FtsZ protein, making it a potential antibacterial agent. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole ring.

    Oxindole: An oxidized derivative of indole.

Uniqueness

3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE is unique due to the presence of both benzoyl and chlorophenylmethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H16ClNO

Molecular Weight

345.8 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C22H16ClNO/c23-20-12-6-4-10-17(20)14-24-15-19(18-11-5-7-13-21(18)24)22(25)16-8-2-1-3-9-16/h1-13,15H,14H2

InChI Key

VOKCHNUHYCXOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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